Llu-alpha

Description

Historical Perspectives on Natriuretic Factor Research and the Identification of Llu-alpha

For over three decades, renal physiology has sought a putative natriuretic hormone, sometimes referred to as the "third factor," believed to control the body's extracellular fluid pool. This factor is considered an important determinant in conditions such as hypertension, congestive heart failure, and cirrhosis. researchgate.netnih.govpnas.org Early research in this area faced challenges in characterizing this putative hormone, with over 30 years of effort failing to definitively identify it. pnas.org While atrial natriuretic factor (ANF) was discovered and shown to produce short-lived natriuresis and a decrease in blood pressure, its precise physiological role remained undefined. pnas.org The search for humoral agents triggering salt excretion has employed various assays, from isolated enzymes to studies in whole kidneys and animals. nih.gov

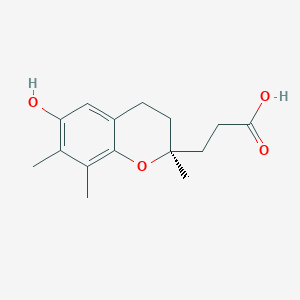

In the pursuit of this elusive natriuretic hormone, researchers at Loma Linda University isolated several pure natriuretic factors from human uremic urine. researchgate.netcapes.gov.brnih.gov These factors, alone or in combination, appeared to represent a cluster of phenomena previously attributed to a single "natriuretic hormone." researchgate.net The purification, chemical structure elucidation, and total synthesis of the first of these compounds, named this compound (for Loma Linda University metabolite-alpha), were reported. researchgate.netpsu.educhiro.org this compound was identified as 2,7,8-trimethyl-2-(beta-carboxyethyl)-6-hydroxychroman. researchgate.netpnas.org Both naturally occurring this compound isolated from human uremic urine and its synthetic counterpart were found to be identical in structure and biological activity, with the exception of optical activity. researchgate.netpnas.org

The Conceptual Framework of Extracellular Fluid Volume Regulation and this compound's Role

The regulation of body fluid balance is a critical aspect of health, involving the control of total body water and total effective solute, which dictates fluid tonicity. researchgate.net Extracellular fluid volume (ECFV), primarily determined by the balance of sodium salts, plays a key role in ensuring adequate perfusion of cells and organs, defined as the effective arterial blood volume (EABV). researchgate.net The kidneys are central to maintaining ECF volume and osmolality by regulating the excretion and retention of water and sodium. slideshare.net

This compound is considered a potential component of a multifactorial complex referred to as "natriuretic hormone," believed to regulate extracellular fluid volume and potentially contribute to conditions associated with volume expansion. nih.gov this compound has been shown to be natriuretic in vivo. researchgate.net Its natriuretic activity appears to be mediated by the inhibition of the 70 pS K+ channel located in the apical membrane of the thick ascending limb of the kidney. researchgate.netpnas.orgresearchgate.netresearchgate.net This mechanism is distinct from the assumed action of some other "natriuretic hormones," which involve the inhibition of Na+/K+-ATPase. nih.govresearchgate.net

This compound's Relationship to Vitamin E Metabolism and Chromanol Biochemistry

This compound is understood to be a metabolite of gamma-tocopherol (B30145), a member of the vitamin E complex. researchgate.netnih.govpnas.orgchiro.orgresearchgate.netrsc.orgnih.gov Vitamin E encompasses a group of lipophilic compounds known as tocochromanols, characterized by a chromanol ring and a hydrocarbon side chain. researchgate.net These include four tocopherols (B72186) (alpha, beta, gamma, delta) and four tocotrienols, differing in the number and position of methyl groups on the chromanol ring and the saturation of the side chain. researchgate.netrsc.org

The precursor of endogenous this compound was demonstrated to be gamma-tocopherol through radiolabeling studies. nih.govresearchgate.net this compound, chemically identified as 2,7,8-trimethyl-2-(beta-carboxyethyl)-6-hydroxychroman, corresponds exactly to gamma-CEHC (gamma-carboxyethyl hydroxychroman). psu.educhiro.orgresearchgate.net This metabolite retains the intact chroman structure of its parent gamma-tocopherol but has a shortened side chain. psu.educhiro.org The formation of CEHCs, including gamma-CEHC (this compound), involves an initial omega-oxidation of the side chain, often catalyzed by cytochrome P450 enzymes, followed by consecutive beta-oxidation steps. researchgate.netrsc.org

The discovery of this compound as a natriuretic metabolite of gamma-tocopherol highlighted a potential biological activity for gamma-tocopherol beyond its well-established antioxidant role. nih.govchiro.orgresearchgate.net This finding also raised the interesting possibility of a vitamin serving as a precursor for a factor involved in extracellular fluid volume regulation. nih.gov Studies have also examined the stereochemistry of this compound, establishing the stereochemistry at the C-2 position as S(+) through X-ray crystallographic analysis of a derivative. researchgate.net Research indicated that chroman ring oxidation of S-LLU-alpha occurred without racemization at C-2. researchgate.net

Detailed research findings regarding this compound's mechanism of action include the observation that racemic this compound does not inhibit two isozymes of the Na+/K+-ATPase. nih.gov The specificity of the inhibition of the 70 pS potassium channel in the thick ascending limb of the loop of Henle by this compound has been examined, with the natural S-enantiomer being reported as a potent inhibitor. nih.gov In contrast, the analogous alpha-tocopherol (B171835) metabolite, rac-5-Me-LLU-alpha (alpha-CEHC), showed no inhibition of this channel. nih.gov

The pharmacokinetics of infused racemic this compound in studies proved to be biphasic, with half-lives of 12 minutes and 6 hours. nih.govresearchgate.net

Data regarding the comparison of this compound with other vitamin E forms in specific contexts, such as metal nephrotoxicity, have also been reported. Pretreatment with this compound demonstrated lower chromate (B82759) nephrotoxicity in rats compared to alpha- or gamma-tocopherol, without influencing chromium concentration in renal tissue. nih.gov This protective effect was suggested to be due to this compound's stronger antioxidant activity relative to alpha- and gamma-tocopherol. nih.gov Furthermore, this compound pretreatment resulted in reduced thallium-induced proteinuria, a lower concentration of thallium in the renal medulla, and increased urinary thallium excretion. nih.gov Unlike gamma-tocopherol, this compound has been shown to inhibit K+ channels in the thick ascending limb of Henle's loop, which might explain the decreased thallium concentration in the renal medulla in treated rats, given the similarity between K+ and Tl+. nih.gov The protective effect against thallium nephrotoxicity is speculated to involve both antioxidant activity and the reduction of thallium concentration due to inhibited uptake through potassium channels. nih.gov

Here is a summary of some research findings related to this compound:

| Research Finding | Observation | Source(s) |

| Natriuretic activity mechanism | Inhibits the 70 pS K+ channel in the apical membrane of the thick ascending limb of the kidney. | researchgate.netpnas.orgresearchgate.netresearchgate.net |

| Effect on Na+/K+-ATPase | Racemic this compound does not inhibit two isozymes of Na+/K+-ATPase. | nih.gov |

| Stereospecificity of K+ channel inhibition | Natural S-enantiomer is a potent inhibitor; analogous alpha-tocopherol metabolite (alpha-CEHC) shows no inhibition. | nih.gov |

| Precursor | Gamma-tocopherol. | nih.govresearchgate.net |

| Pharmacokinetics (infused racemic this compound) | Biphasic half-lives: 12 minutes and 6 hours. | nih.govresearchgate.net |

| Effect on chromate nephrotoxicity (rats) | Lower toxicity compared to alpha- or gamma-tocopherol; does not affect renal chromium concentration. | nih.gov |

| Effect on thallium nephrotoxicity (rats) | Reduced proteinuria, lower renal medulla thallium concentration, increased urinary thallium excretion compared to alpha- or gamma-tocopherol. | nih.gov |

| Proposed mechanism for protection against thallium nephrotoxicity | Combination of antioxidant effect and decreased thallium concentration due to inhibited uptake via K+ channels. | nih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C15H20O4 |

|---|---|

Molecular Weight |

264.32 g/mol |

IUPAC Name |

3-[(2S)-6-hydroxy-2,7,8-trimethyl-3,4-dihydrochromen-2-yl]propanoic acid |

InChI |

InChI=1S/C15H20O4/c1-9-10(2)14-11(8-12(9)16)4-6-15(3,19-14)7-5-13(17)18/h8,16H,4-7H2,1-3H3,(H,17,18)/t15-/m0/s1 |

InChI Key |

VMJQLPNCUPGMNQ-HNNXBMFYSA-N |

Isomeric SMILES |

CC1=C(C=C2CC[C@@](OC2=C1C)(C)CCC(=O)O)O |

Canonical SMILES |

CC1=C(C=C2CCC(OC2=C1C)(C)CCC(=O)O)O |

Synonyms |

2,7,8-trimethyl-2-(beta-carboxyethyl)-6-hydroxychroman 3-(2,7,8-trimethyl-3,4-dihydro-2H-chromen-2-yl)propanoate gamma-CEHC LLU-alpha S-LLU-alpha |

Origin of Product |

United States |

Isolation and Purification Methodologies of Llu Alpha

Methodological Approaches for Isolation from Biological Matrices

The isolation of LLU-alpha has primarily been described from human uremic urine. nih.govwikipedia.orguni-freiburg.de This biological matrix contains a complex mixture of compounds, necessitating a multi-step isolation procedure. The initial processing of collected urine involves ultrafiltration to separate components based on size. nih.govwikipedia.orgmetabolomicsworkbench.org Specifically, ultrafiltration using a membrane with a molecular weight cutoff of 3 kDa has been employed, allowing this compound (which is a low molecular weight substance) to pass through while retaining larger molecules. nih.govwikipedia.org Following ultrafiltration, gel filtration chromatography is utilized as an initial separation step. nih.govwikipedia.orgmetabolomicsworkbench.org This is often followed by extraction with organic solvents, such as isopropanol (B130326) and diethyl ether, to isolate the organic-soluble components containing this compound. nih.govwikipedia.org These initial steps serve to reduce the complexity of the sample matrix before more selective purification techniques are applied.

Chromatographic Techniques in this compound Purification

Chromatographic techniques are central to the purification of this compound, allowing for the separation of the compound from other substances based on differential interactions with a stationary phase and a mobile phase. A combination of different chromatographic modes is typically employed to achieve high purity. nih.govwikipedia.orguni-freiburg.de

High-Performance Liquid Chromatography (HPLC) in this compound Purification

High-Performance Liquid Chromatography (HPLC) is a crucial step in the purification of this compound, particularly after initial isolation procedures. nih.govwikipedia.orguni-freiburg.de Sequential application of different HPLC modes, such as reverse-phase and normal-phase chromatography, has been described for the purification of the organic-soluble material obtained from biological matrices. nih.govwikipedia.orguni-freiburg.de Reverse-phase HPLC separates compounds based on their hydrophobic interactions with the stationary phase, while normal-phase HPLC separates based on polarity. The strategic use of these different separation mechanisms allows for the resolution of this compound from closely related compounds and impurities.

Furthermore, chiral HPLC has been utilized for the enantiomeric determination of this compound. This specialized form of HPLC employs a chiral stationary phase that can differentiate between the stereoisomers of this compound, such as S-LLU-alpha and R-LLU-alpha.

While specific detailed parameters for every HPLC step (e.g., column dimensions, specific stationary phases, gradient profiles) were not extensively detailed in the available information, the application of sequential reverse-phase and normal-phase HPLC, along with chiral HPLC for enantiomeric analysis, highlights the reliance on this powerful technique for achieving the necessary purity and for characterizing the compound's stereochemistry.

Gel Filtration Chromatography in this compound Purification

Gel filtration chromatography, also known as size exclusion chromatography, plays a role in the purification of this compound, particularly in the early stages of isolation from biological matrices like urine. nih.govwikipedia.orgmetabolomicsworkbench.org This technique separates molecules based on their hydrodynamic volume or size as they pass through a porous stationary phase. Smaller molecules can enter the pores of the stationary phase, resulting in a longer elution time, while larger molecules are excluded from the pores and elute more quickly.

Advancements in this compound Purification Strategies

The isolation and purification of this compound, as described in key research, primarily relies on a combination of classical biochemical separation techniques and advanced chromatography methods developed over time. While the provided information focuses on methodologies established in the 1990s for isolation from human uremic urine, the sequential nature and combination of techniques employed represent a sophisticated approach for purifying a low-molecular-weight compound from a complex biological matrix. The integration of ultrafiltration, solvent extraction, gel filtration chromatography, and multiple modes of HPLC (including reverse-phase, normal-phase, and chiral) demonstrates a comprehensive strategy to achieve high purity and characterize different forms of this compound. nih.govwikipedia.orguni-freiburg.demetabolomicsworkbench.org

Although specific recent "advancements" beyond these established methods for this compound purification are not detailed in the provided search results, the principles applied, such as multi-modal chromatography and techniques for handling complex biological samples, remain relevant in modern purification science. Future advancements could potentially involve the development of more selective affinity-based methods, improved solid-phase extraction protocols tailored for this compound, or the application of high-resolution mass spectrometry coupled with chromatography for enhanced purity assessment and identification of related metabolites. However, based on the available literature, the described multi-step chromatographic approach stands as a foundational methodology for obtaining purified this compound.

Table 1: Summary of Key Purification Techniques for this compound

| Technique | Principle of Separation | Application in this compound Purification |

| Ultrafiltration | Size | Initial separation from biological fluid (< 3 kDa cutoff). nih.govwikipedia.org |

| Gel Filtration Chromatography | Size | Further size-based separation (e.g., using G-25). nih.govwikipedia.orgmetabolomicsworkbench.org |

| Solvent Extraction | Polarity/Solubility | Isolation of organic-soluble components from biological extracts. nih.govwikipedia.org |

| HPLC (Reverse-Phase) | Hydrophobicity | Purification of organic-soluble material. nih.govwikipedia.orguni-freiburg.de |

| HPLC (Normal-Phase) | Polarity | Sequential purification step after reverse-phase HPLC. nih.govwikipedia.orguni-freiburg.de |

| HPLC (Chiral) | Stereochemistry | Separation and determination of this compound enantiomers. |

Note: This table is a representation of the data discussed in the text and is intended to be interactively sortable and searchable in a digital format.

Structural Elucidation and Stereochemical Characterization of Llu Alpha

Spectroscopic Techniques in Llu-alpha Structural Determination

Spectroscopic methods played a crucial role in determining the chemical structure of this compound. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy were employed to gain detailed insights into the molecular composition and arrangement of atoms. pnas.orgphdcentre.comlehigh.edu

¹H NMR and ¹³C NMR spectroscopy, including correlated spectroscopy, were utilized. pnas.org ¹H NMR allowed for the identification of specific proton environments, such as the readily identifiable signals for three methyl groups and multiplets corresponding to -CH₂CH₂- moieties. pnas.org ¹³C NMR provided information about the carbon skeleton, and a notable similarity in chemical shifts to various tocopherol derivatives was observed, supporting the proposed chroman structure. pnas.org

Electron-Impact Mass Spectroscopy (EI-MS) was used to determine the molecular weight of this compound. The EI-MS analysis showed a molecular ion peak at m/z 264, consistent with the proposed molecular formula of C₁₅H₂₀O₄. pnas.orggoogle.com

Infrared (IR) spectroscopy provided information about the functional groups present in this compound, such as hydroxyl and carboxyl groups, through the detection of characteristic vibrational frequencies. lehigh.educreative-biostructure.com

A summary of some spectroscopic data points is presented in the table below:

| Spectroscopic Technique | Key Observation(s) | Inferred Structural Information |

| EI-MS | Molecular ion at m/z 264 | Molecular weight and formula (C₁₅H₂₀O₄) |

| ¹H NMR | Signals for methyl groups, -CH₂CH₂- moieties | Presence and arrangement of these structural units |

| ¹³C NMR | Chemical shifts similar to tocopherols (B72186) | Confirmation of chroman core structure |

| IR | Characteristic absorption bands | Presence of functional groups (e.g., -OH, -COOH) |

X-ray Crystallographic Analysis for Absolute Stereochemistry of this compound

To unequivocally establish the absolute stereochemistry at the C-2 position of this compound, X-ray crystallographic analysis was performed. ebi.ac.uknih.govresearchgate.net This technique provides a definitive three-dimensional structure of a molecule in the crystalline state. rcsb.orgnih.govunsw.edu.au For this compound, the analysis was conducted on a diastereomeric amide derivative. ebi.ac.uknih.govresearchgate.net The use of a diastereomeric derivative is a common strategy in X-ray crystallography to facilitate crystallization and determine the stereochemistry of chiral molecules. The results from the X-ray crystallographic analysis established the stereochemistry at C-2 of this compound as S(+). ebi.ac.uknih.govresearchgate.net

Stereoisomerism and Enantiomeric Purity Assessment of this compound

This compound possesses a chiral center at the C-2 position, giving rise to the possibility of stereoisomers, specifically enantiomers. ebi.ac.uknih.govresearchgate.netmsu.edu The natural form isolated has been identified as the S-enantiomer. ebi.ac.uknih.govresearchgate.net

The resolution of the enantiomers of this compound and its derivatives was successfully achieved using chiral high-performance liquid chromatography (HPLC). ebi.ac.uknih.govresearchgate.netlibretexts.org Chiral HPLC separates enantiomers based on their differential interactions with a chiral stationary phase. libretexts.org

Further studies investigated the stereospecific enzymatic hydrolysis of the racemic methyl ester of this compound as a method for resolution. ebi.ac.uknih.govresearchgate.net Among the commercially available enzymes screened, lipase (B570770) from Humicola languinosa demonstrated effectiveness in selectively hydrolyzing the racemic methyl ester. ebi.ac.uknih.govresearchgate.net

Assessing the enantiomeric purity of this compound is crucial for understanding its biological activity, as different enantiomers can exhibit distinct pharmacological profiles. msu.edulibretexts.org While not explicitly detailed in the provided information for this compound beyond the resolution methods, techniques such as chiral HPLC and NMR spectroscopy with chiral additives or derivatizing agents are standard methods for assessing enantiomeric purity. libretexts.orglibretexts.orgresearchgate.net

Chemical Synthesis and Derivatization Strategies for Llu Alpha

Racemic Synthesis Pathways for Llu-alpha

Racemic synthesis pathways for this compound (2,7,8-trimethyl-2-(beta-carboxyethyl)-6-hydroxychroman) have been developed to produce the compound as a mixture of its enantiomers. Early total synthesis of this compound was reported, yielding material identical to the natural isolate except for optical activity. epa.govresearchgate.net These initial methods provided access to the compound for structural and biological characterization. epa.govresearchgate.netCurrent time information in Bangalore, IN. For instance, a racemic synthesis of this compound (referred to as γ-CEHC) has been described, referencing previous procedures by Gloor et al. and Wechter et al. uni-freiburg.de One described approach involved the synthesis of a deuterated racemic analogue, d2-gamma-CEHC, which served as an internal standard for analytical purposes. researchgate.netuni-freiburg.de This synthesis involved the dehydrogenation of 6-acetyl-gamma-CEHC followed by deuteration of the resulting double bond. researchgate.netuni-freiburg.de

Enantioselective Total Synthesis of (S)-Llu-alpha

Given that the natural this compound isolated from human uremic urine has been established to have the S(+) stereochemistry at the C-2 position, enantioselective synthetic routes have been developed to obtain this specific isomer. uni-freiburg.dethegoodscentscompany.com The stereochemistry at C-2 is crucial, and studies have shown that the oxidative degradation of gamma-tocopherol (B30145) to S-LLU-alpha occurs without racemization at this center. uni-freiburg.dethegoodscentscompany.com

Enzymatic Approaches in this compound Synthesis and Resolution

Enzymatic methods have been explored for both the synthesis and resolution of this compound and its derivatives. Stereospecific enzymatic hydrolysis of the racemic methyl ester of this compound has been investigated as a method for resolving the enantiomers. thegoodscentscompany.cometsu.edu Among the enzymes tested, lipase (B570770) from Humicola languinosa demonstrated effectiveness in selectively hydrolyzing the racemic methyl ester, allowing for the resolution of the enantiomers. thegoodscentscompany.cometsu.edu Enzymatic approaches, particularly those involving lipases, are known methods for the kinetic resolution of racemic mixtures, including esters of carboxylic acids.

Synthesis and Characterization of this compound Analogues and Derivatives

The synthesis and characterization of this compound analogues and derivatives have been undertaken to investigate their properties and potential applications. These modifications often involve alterations to the side chain or the chroman core.

One notable analogue is gamma-Trolox (2,7,8-Trimethyl-6-hydroxychroman-2-carboxylic acid), which is a water-soluble analogue of gamma-tocopherol and is structurally related to this compound. Its synthesis has been reported through methods such as the selective aromatic demethylation of Trolox.

Another related compound is alpha-CEHC (2,5,7,8-tetramethyl-2-(2'-carboxyethyl)-6-hydroxychroman), a major water-soluble metabolite of alpha-tocopherol (B171835). etsu.edu While not a direct analogue of this compound in terms of methylation pattern on the aromatic ring, it shares the carboxyethyl side chain and chroman core.

Furthermore, targeted derivatives have been synthesized for specific research purposes. For instance, a mitochondrial-targeted analogue, MitoCEHC, was synthesized by conjugating alpha-CEHC to a triphenylphosphonium cation via a lysine (B10760008) linker using solid phase synthesis. etsu.edu This highlights the ability to create functionalized derivatives of CEHC-type compounds.

Biosynthetic Pathways and Metabolic Intermediates of Llu Alpha

Elucidation of the Gamma-Tocopherol (B30145) to Llu-alpha Metabolic Conversion

This compound, chemically known as 2,7,8-trimethyl-2-(beta-carboxyethyl)-6-hydroxychroman (γ-CEHC), is recognized as a terminal metabolite of gamma-tocopherol (γ-Toc). pnas.orgnih.govnih.gov The metabolic conversion is a catabolic process that primarily involves the degradation of the phytyl side chain of gamma-tocopherol. nih.gov Studies in rats have demonstrated that oral administration of gamma-tocopherol leads to a marked increase in plasma concentrations of this compound. nih.gov

The conversion process begins with the enzymatic modification of the chromanol ring's phytyl tail. The pathway proceeds through several key stages:

ω-Hydroxylation: The process is initiated by the hydroxylation of the terminal methyl group (the ω-carbon) of the phytyl side chain of gamma-tocopherol. nih.gov

ω-Oxidation: The newly formed hydroxyl group is then further oxidized to a carboxylic acid, resulting in the formation of a long-chain carboxychromanol intermediate (13'-COOH). nih.gov

β-Oxidation: This carboxylated intermediate subsequently enters the β-oxidation pathway, a process typically associated with fatty acid degradation. nih.gov Through sequential cycles of β-oxidation, the long phytyl tail is progressively shortened, two carbons at a time. This process generates a series of shorter-chain carboxychromanols. nih.gov

Final Product Formation: The β-oxidation cascade concludes when the side chain is reduced to a 3-carbon carboxyethyl group, yielding the final metabolite, this compound (γ-CEHC). nih.govnih.gov

Studies comparing different forms of vitamin E have shown that gamma-tocopherol is metabolized through this pathway much more extensively and rapidly than alpha-tocopherol (B171835). nih.govresearchgate.net While less than 1% of alpha-tocopherol is typically excreted as its corresponding metabolite (α-CEHC), a significantly higher percentage of gamma-tocopherol is converted to this compound and excreted in the urine. nih.gov

| Step | Process | Description | Key Intermediate Formed |

|---|---|---|---|

| 1 | ω-Hydroxylation | Addition of a hydroxyl group to the terminal carbon of the phytyl tail. | 13'-hydroxy-gamma-tocopherol |

| 2 | ω-Oxidation | Oxidation of the terminal hydroxyl group to a carboxylic acid. | 13'-carboxy-gamma-tocopherol (13'-COOH) |

| 3 | β-Oxidation | Sequential shortening of the carboxylated phytyl tail by two-carbon units. | Shorter-chain carboxychromanols |

| 4 | Final Formation | Completion of β-oxidation yielding the terminal metabolite. | This compound (γ-CEHC) |

Role of Oxidative Processes in this compound Formation

The formation of this compound is fundamentally dependent on a series of oxidative metabolic reactions. The entire pathway is a catabolic process designed to degrade and facilitate the excretion of gamma-tocopherol, and each key stage involves oxidation.

The initial and rate-limiting steps, ω-hydroxylation and ω-oxidation, are classic oxidative processes catalyzed by a monooxygenase enzyme system. nih.gov These reactions introduce oxygen atoms to the terminal end of the lipophilic phytyl tail, transforming it into a more polar carboxylic acid. This increase in polarity is crucial for the subsequent metabolic steps.

Identification of Key Enzymes and Precursors in this compound Biosynthesis

The biosynthetic pathway of this compound is characterized by specific precursors and enzymes that catalyze the conversion.

Precursors: The primary precursor for this compound biosynthesis is gamma-tocopherol (γ-Toc) . pnas.orgnih.govnih.gov Additionally, research has shown that gamma-tocotrienol (γ-T3) , which has an unsaturated side chain, also serves as a precursor, being metabolized to the same this compound end product. nih.gov

Enzymes: The key enzyme responsible for initiating the metabolic cascade is a member of the cytochrome P450 superfamily.

CYP4F2: This enzyme has been identified as the primary catalyst for the initial ω-hydroxylation and subsequent ω-oxidation of the gamma-tocopherol phytyl tail. nih.gov This is a critical, rate-limiting step in the pathway.

β-Oxidation Enzymes: While specific enzymes in this category have not been detailed in the direct context of this compound formation, the process relies on the standard enzymatic machinery of the β-oxidation pathway. This includes a suite of enzymes such as acyl-CoA synthetases, acyl-CoA dehydrogenases, and thiolases that are responsible for the stepwise shortening of the carboxylated side chain.

Metabolic Intermediates: During the conversion of gamma-tocopherol to this compound, several intermediate compounds are formed:

13'-hydroxy-gamma-tocopherol: The product of the initial ω-hydroxylation.

13'-carboxy-gamma-tocopherol (13'-COOH): The product of ω-oxidation and the substrate for β-oxidation. nih.gov

Shorter-chain carboxychromanols: A series of intermediates with progressively shorter side chains generated during each cycle of β-oxidation. nih.gov

| Component | Name/Type | Role in Biosynthesis |

|---|---|---|

| Precursor | Gamma-tocopherol | Primary starting molecule for the metabolic pathway. pnas.orgnih.govnih.gov |

| Precursor | Gamma-tocotrienol | Alternate starting molecule that also yields this compound. nih.gov |

| Enzyme | Cytochrome P450 (CYP4F2) | Catalyzes the initial oxidative steps (ω-hydroxylation/oxidation). nih.gov |

| Enzyme System | β-oxidation enzymes | Catalyzes the progressive shortening of the phytyl side chain. nih.gov |

| Intermediate | 13'-COOH | Key intermediate formed after initial oxidation; substrate for β-oxidation. nih.gov |

Mechanistic Investigations of Llu Alpha Biological Activity

Molecular Mechanisms of Potassium Channel Inhibition by Llu-alpha

This compound has been identified as a compound that interacts with and inhibits specific potassium channels. Studies have demonstrated that this compound acts as a potent inhibitor of the 70 pS potassium channel located in the thick ascending limb of the loop of Henle nih.gov. This inhibition is a key aspect of its mechanism of action nih.gov. Unlike some other factors, this compound does not appear to inhibit Na+/K+-ATPase nih.gov. Potassium channels are integral to cellular function, playing a crucial role in establishing and maintaining membrane potential and regulating cellular excitability mdpi.comnih.gov. The inward-rectifying potassium channels (Kir), which include those found in the thick ascending limb of the loop of Henle, share a common structural architecture comprising two transmembrane domains, a selectivity filter, and cytoplasmic domains sigmaaldrich.com. These functional channels are typically formed by the assembly of four subunits sigmaaldrich.com. The mechanism by which some potassium channel blockers exert their effect involves physically blocking or occluding the extracellular pore of the channel .

Specificity of this compound Interaction with 70 pS Potassium Channels

The interaction of this compound with potassium channels exhibits a notable degree of specificity. Research indicates that this compound specifically targets and inhibits the 70 pS potassium channel found in the thick ascending limb of the loop of Henle nih.gov. Further highlighting this specificity, the natural S-enantiomer of this compound has been shown to be the most potent known inhibitor of this channel nih.gov. In contrast, an analogous metabolite derived from alpha-tocopherol (B171835), rac-5-Me-LLU-alpha, demonstrated no inhibitory effect on this channel nih.gov. This differential activity between related compounds underscores the specific structural requirements for this compound's interaction with the 70 pS channel. The 70 pS channel in the thick ascending limb is understood to be composed of the ROMK2 subunit in conjunction with other, yet-to-be-identified subunits sigmaaldrich.com. Potassium channels are generally characterized by their high selectivity for potassium ions over other monovalent ions such as sodium nih.govwikipedia.org. This ionic specificity is largely conferred by the channel's selectivity filter nih.govwikipedia.org.

Electrophysiological Characterization of this compound Action in Cellular Models

Electrophysiological techniques are fundamental tools for investigating the activity and modulation of ion channels in cellular models. While the precise details of this compound's electrophysiological profile in cellular models, such as specific current-voltage relationships or kinetic parameters, are not extensively detailed in the provided information, it is established that this compound's action involves the inhibition of the 70 pS potassium channel nih.gov. Electrophysiological studies are routinely employed to characterize the effects of compounds on potassium channels and to understand their mechanisms of action at the cellular level.

Cellular Signaling Cascades Modulated by this compound

While the provided information does not extensively detail specific cellular signaling cascades directly modulated by this compound, it does offer some context regarding its potential influence. This compound is an endogenous metabolite of gamma-tocopherol (B30145) and has been suggested to potentially play a role in the regulation of extracellular fluid volume nih.gov. This suggests a possible involvement in signaling pathways related to natriuresis nih.gov. More broadly, cellular signaling involves complex networks of molecular interactions that transmit signals within or between cells. Various signaling pathways, including Jak/Stat, MAPK, PI3K/AKT, and NF-κB, are known to be involved in diverse cellular processes. While one study mentions the involvement of PI3K/AKT and mTORC2 pathways in the protective effects of docosahexaenoic acid in Schwann cells, this finding is not directly linked to this compound. Another study indicates that activated Galphaq subunits can inhibit TASK channels, a type of potassium channel, possibly through direct interaction mdpi.com, suggesting a potential link between G protein signaling and potassium channel modulation. Further research is needed to fully elucidate the specific cellular signaling cascades directly modulated by this compound.

Antioxidant Activities and Radical Scavenging Mechanisms of this compound

This compound demonstrates significant antioxidant properties. As an endogenous metabolite of gamma-tocopherol, it has been shown to exhibit stronger antioxidant activity compared to both alpha- and gamma-tocopherol in various in vitro assays. These assays include measurements of iron-stimulated lipid peroxidation, luminol-amplified chemiluminescence, and lucigenin-amplified chemiluminescence. The ability of this compound to act as an antioxidant suggests it can help mitigate oxidative damage in biological systems. A key mechanism of antioxidant action is the scavenging of free radicals. Radical scavenging activity can be quantified using methods such as the DPPH assay.

The relative antioxidant activity of this compound compared to its precursors is summarized below:

| Compound | Antioxidant Activity (Relative) |

| Alpha-tocopherol | Lower |

| Gamma-tocopherol | Intermediate |

| This compound | Higher |

Based on findings from iron stimulated lipid peroxidation, luminol (B1675438) and lucigenin (B191737) amplified chemiluminescence assays.

Protective Effects of this compound in Models of Cellular Stress and Toxicity

Studies have investigated the protective effects of this compound in models of cellular stress and toxicity, particularly in the context of metal-induced damage. This compound has been found to be more effective than alpha- or gamma-tocopherol in protecting against nephrotoxicity induced by sodium dichromate (Cr) or thallium sulfate (B86663) (Tl) in rat models. The protective effect of this compound against chromate (B82759) toxicity is believed to be primarily due to its superior antioxidant activity compared to alpha- and gamma-tocopherol. In the case of thallium nephrotoxicity, the protective effect of this compound appears to be mediated by a dual mechanism: its antioxidant capacity and its ability to reduce the concentration of thallium in the renal medulla. This reduction in thallium concentration is thought to occur because this compound inhibits the uptake of thallium ions (Tl+) through potassium channels, leveraging the similarity between K+ and Tl+ ions. Oxidative stress is a significant contributor to cellular toxicity induced by various agents, including metals. Antioxidants like this compound can provide protective effects by counteracting this oxidative stress.

Analytical Methodologies for Llu Alpha Detection and Quantification

Chromatographic-Mass Spectrometric Techniques

Chromatographic methods combined with mass spectrometry (MS) offer powerful tools for the identification and quantification of Llu-alpha, particularly in complex samples. This hyphenated approach leverages the separation capabilities of chromatography to resolve this compound from interfering substances before its detection and characterization by MS.

Liquid Chromatography-Mass Spectrometry (LC-MS) for this compound Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is an analytical chemistry technique that combines the separation capabilities of liquid chromatography (LC) with the mass analysis capabilities of mass spectrometry (MS). wikipedia.org LC-MS is appropriate for metabolomics due to its good coverage of a wide range of chemicals and can analyze biochemical, organic, and inorganic compounds commonly found in complex samples of environmental and biological origin. wikipedia.org LC-MS offers broad sample coverage because different column chemistries, such as reversed-phase liquid chromatography, can be used. thermofisher.com When combined with MS, LC-MS provides sensitive and selective detection, reducing the need for complete chromatographic separation. wikipedia.org LC is also an ideal method for separating isomers, which have the same mass and would otherwise not be differentiated by a mass spectrometer. thermofisher.com LC-MS/MS (tandem MS) is commonly used for proteomic analysis of complex samples where peptide masses may overlap even with high-resolution mass spectrometry. wikipedia.org Furthermore, coupling with MS/MS allows for detailed structural information and highly sensitive and selective quantitative analysis. toray-research.co.jp An LC-HR-MS method has been reported for the separation and identification of hemoglobin variant subunits with mass shifts less than 1 Da, demonstrating the capability of LC-MS for resolving closely related compounds. nih.gov The analytes could be explicitly observed in the deconvoluted MS1 mass spectra. nih.gov While direct application to this compound is not detailed in the snippets, LC-MS is a versatile technique applicable to the analysis of various compounds in biological matrices. wikipedia.orgchemrxiv.org

High-Performance Liquid Chromatography (HPLC) for this compound Quantification

High-Performance Liquid Chromatography (HPLC), a type of liquid chromatography, is a widely used technique to separate compounds from a sample prior to analysis. thermofisher.comijpsjournal.com HPLC is an essential technology for determining the quality and quantity of pharmaceutical and environmental samples. ijpsjournal.com It is considered a flexible, safe, trustworthy, and efficient chromatographic method for assessing the caliber of pharmaceutical components. ijpsjournal.com HPLC can be used for identifying, measuring, and resolving compounds. ijpsjournal.com

A fluorimetric, column-switching HPLC method has been developed for the enantiomeric determination of this compound (also referred to as gamma-CEHC) in rat plasma. capes.gov.brnih.gov This method involves fluorimetric derivatization with 4-N, N-dimethylaminosulfonyl-7-piperazino-2,1,3-benzoxadiazole (DBD-PZ) followed by O-acetylation with acetyl chloride. capes.gov.brnih.gov The proposed HPLC system utilized two non-chiral columns (phenyl and octadecylsilica) and a chiral column (a modified cellulose (B213188) type), connected via two column-switching valves. capes.gov.brnih.gov A derivatized sample from rat plasma was first separated on the phenyl column, and the fraction containing the this compound derivative was introduced to the octadecylsilica column to quantify the concentration of the mixture of S- and R-LLU-alpha. capes.gov.brnih.gov Finally, the this compound derivative was directly injected into the chiral column to obtain the ratio of the enantiomers. capes.gov.brnih.gov This HPLC system was applied to the enantiomeric determination of this compound in plasma after intravenous administration of racemic this compound. capes.gov.brnih.gov It was observed that S-LLU-alpha was eliminated faster than R-LLU-alpha, and its concentration in plasma decreased to one-third at 2 minutes after dosing. capes.gov.brnih.gov

HPLC with electrochemical detection (ECD) has also been used for the analysis of vitamin E metabolites, including alpha- and gamma-CEHC, in human urine. capes.gov.br HPLC-ECD was found to provide higher selectivity and sensitivity compared to GC or HPLC with UV detection at 290 nm for these metabolites. capes.gov.br The HPLC-ECD detection limit was 10 fmol, and linearity (r² > 0.98) was achieved in the range of 40 to 200 fmol, which was optimal for 24-hour urines from unsupplemented subjects. capes.gov.br Inter-sample variability was typically 2–5%. capes.gov.br This greater sensitivity and selectivity allow for the analysis of vitamin E metabolites even in unsupplemented subjects. capes.gov.br It is also possible to measure unconjugated forms of the metabolites using this method. capes.gov.br

Method Validation and Quantification Strategies in Complex Biological Samples

Method validation is a critical process to ensure that an analytical method is suitable for its intended purpose, particularly for the quantification of analytes in complex biological samples. The ICH M10 guideline provides recommendations for the validation of bioanalytical methods and study sample analysis, applicable to chromatographic methods and ligand binding assays used to measure concentrations of chemical and biological drugs in biological samples from nonclinical and clinical studies. ich.org

Key aspects of method validation include assessing accuracy, precision, specificity, and sensitivity (limit of detection and limit of quantification). ich.orgchromatographyonline.com Accuracy is a measure of the trueness with which the concentration is determined in samples containing known amounts of analyte. chromatographyonline.com For endogenous compounds, assessing accuracy in this way is challenging as the endogenous concentration is unknown. chromatographyonline.com Specificity is the ability to detect and differentiate the analyte from other substances, including its related substances. ich.org Criteria for specificity include ensuring that interfering signals are below a certain percentage of the analyte LLOQ response and the internal standard response. ich.org The possible back-conversion of metabolite into parent during sample processing should also be evaluated. ich.org

Quantification strategies in complex biological samples often involve the use of calibration standards and quality controls (QCs). An analytical run typically includes a blank sample, calibration standards at a minimum of 6 concentration levels, and at least 3 levels of QCs (low, medium, and high) in duplicate. ich.org Acceptance criteria for an analytical run specify the required accuracy for calibration standards and QCs. ich.org

For the quantification of endogenous small molecules where internal standards may not be available or effective in compensating for matrix effects, the standard addition method (SAM) is recommended. chromatographyonline.com SAM involves adding a reference standard of the analyte at increasing concentration levels to multiple aliquots of the biological sample. chromatographyonline.com

In the context of this compound analysis in biological samples like plasma or urine, method validation would involve demonstrating the method's performance characteristics in the specific matrix. For instance, the validation of an HPLC assay for glibenclamide in human plasma assessed linearity, intra- and inter-day precision, and extraction recovery. researchgate.net Calibration curves were linear (R² ≥ 0.9993) over a specific range, and intra- and inter-day coefficients of variation were within acceptable limits. researchgate.net Mean extraction recovery was also determined. researchgate.net

For this compound, particularly when analyzing enantiomers in plasma, the validated column-switching HPLC method demonstrated its applicability to an elimination study in rat plasma. capes.gov.brnih.gov The method's ability to quantify both the mixture of enantiomers and their ratio highlights its suitability for complex biological investigations. capes.gov.brnih.gov

The analysis of vitamin E metabolites, including alpha- and gamma-CEHC, in human urine using HPLC-ECD also involved method development and likely validation to establish its sensitivity, linearity, and reproducibility in this matrix. capes.gov.br The reported detection limit, linearity range, and inter-sample variability provide indicators of the method's performance in a biological fluid. capes.gov.br

Theoretical and Computational Chemistry Approaches to Llu Alpha

Molecular Modeling and Docking Studies of Llu-alpha-Receptor Interactions

Molecular modeling encompasses a range of techniques used to represent and simulate the behavior of molecules. These methods can be used to visualize the three-dimensional structure of this compound and explore its potential interactions with other molecules, such as proteins or enzymes, if a biological target were identified. Molecular docking, a specific application of molecular modeling, predicts the preferred orientation (binding pose) of a small molecule (ligand), such as this compound, when it binds to a larger molecule (receptor), often a protein.

The process typically involves:

Ligand Preparation: Generating a 3D structure of this compound and preparing it for docking by assigning charges and defining rotatable bonds.

Receptor Preparation: Obtaining the 3D structure of the potential biological target (if known) and preparing it by adding hydrogen atoms and defining the binding site.

Docking Simulation: Running algorithms that explore various possible binding poses of this compound within the receptor's binding site and scoring these poses based on their predicted binding affinity.

Molecular docking studies can provide insights into the potential binding modes and relative affinities of this compound for a target, which could inform hypotheses about its biological activity. However, without identified biological targets for this compound and published docking studies, specific findings or data tables for this compound cannot be presented here.

Quantum Chemical Calculations of this compound Electronic Structure

Quantum chemical calculations are powerful tools that use the principles of quantum mechanics to investigate the electronic structure and properties of molecules. These calculations can provide fundamental insights into the distribution of electrons within this compound, which influences its reactivity, spectroscopic properties, and interactions.

Key aspects that can be explored through quantum chemical calculations include:

Molecular Geometry Optimization: Determining the most stable 3D arrangement of atoms in this compound.

** frontier Molecular Orbitals (HOMO and LUMO):** Analyzing the highest occupied and lowest unoccupied molecular orbitals, which are crucial for understanding chemical reactivity.

Electrostatic Potential: Mapping the charge distribution on the surface of this compound, indicating regions that are likely to interact with positive or negative charges.

Spectroscopic Properties: Calculating predicted spectroscopic parameters (e.g., NMR shifts, vibrational frequencies, UV-Vis absorption) that can be compared with experimental data.

Common methods used include ab initio methods (e.g., Hartree-Fock, Coupled Cluster) and Density Functional Theory (DFT). While these methods can be applied to molecules like this compound, specific quantum chemical studies detailing the electronic structure of this compound were not found in the search results. Therefore, no specific data or findings can be provided for this compound in this section.

Conformational Analysis and Dynamics Simulations of this compound

Conformational analysis focuses on the different spatial arrangements (conformations) that a molecule can adopt due to rotation around single bonds. For a flexible molecule like this compound, understanding its preferred conformations and the energy barriers between them is important as conformation can significantly impact its physical, chemical, and biological properties.

Computational techniques for conformational analysis include:

Potential Energy Surface Exploration: Searching for low-energy conformations using methods like systematic searching or molecular mechanics.

Quantum Chemical Calculations: Optimizing the geometry of identified conformers to determine their relative energies.

Molecular dynamics (MD) simulations extend conformational analysis by simulating the time-dependent behavior of a molecular system. MD simulations can provide information about:

Conformational Dynamics: How this compound moves and transitions between different conformations over time.

Flexibility: Identifying the most flexible parts of the molecule.

Interactions with Environment: Simulating the behavior of this compound in different environments, such as in a solvent.

Future Directions in Llu Alpha Research

Unexplored Biological Roles and Molecular Targets of Llu-alpha

Initial research identified this compound, also known as 2,7,8-trimethyl-2-(beta-carboxyethyl)-6-hydroxychroman, as a natriuretic factor isolated from human uremic urine. nih.govnih.gov Its primary known mechanism of action is the inhibition of the 70 pS K+ channel in the apical membrane of the thick ascending limb of the kidney, which contributes to its natriuretic (sodium excretion) effects. nih.govnih.gov

More recent studies have begun to explore its role beyond renal function. A 2024 study demonstrated that this compound, referred to as γ-CEHC, exhibits intracellular antioxidant activity in hepatocytes. mdpi.com This cytoprotective effect against oxidative stress was found to be mediated by the up-regulation of Heme Oxygenase-1 (HO-1) through the promotion of the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2). mdpi.com The study also suggested an additive antioxidant effect when combined with its parent compound, gamma-tocopherol (B30145). mdpi.com

Despite these findings, a vast range of potential biological roles and molecular targets for this compound remains unexplored. The full extent of its influence on cellular signaling pathways, its potential interactions with other receptors and enzymes, and its physiological relevance in various tissues beyond the kidney and liver are yet to be determined. Future research could focus on screening for new molecular targets and exploring its role in cardiovascular physiology, inflammatory processes, and metabolic regulation, areas where its parent compound, vitamin E, has shown activity. nih.govmdpi.com

Development of Advanced this compound Analogues for Mechanistic Probes

Currently, there is a lack of publicly available scientific literature detailing the development of advanced this compound analogues specifically designed as mechanistic probes. Research has involved the synthesis of a deuterated internal standard of this compound for use in gas chromatography-mass spectrometry (GC-MS) to accurately measure its concentration in human urine. nih.gov However, this synthesis was for analytical purposes rather than for creating tools to probe biological mechanisms. The development of fluorescently tagged or photoaffinity-labeled analogues could be a valuable future endeavor to identify and validate its molecular targets and to visualize its subcellular localization and trafficking.

Applications of this compound in Basic Physiological Research Models

This compound has been utilized in basic physiological research, primarily in rodent models, to understand its distribution and function. Studies in rats have demonstrated its presence in plasma, urine, and bile, suggesting potential enterohepatic circulation. nih.gov These models were also used to show that plasma concentrations of this compound decrease significantly after a period of fasting, supporting the hypothesis that it is produced from dietary gamma-tocopherol. nih.gov

The application of this compound in research models has so far been centered on confirming its identity as a natriuretic hormone and a gamma-tocopherol metabolite. nih.govnih.gov Its potential as a tool to investigate broader physiological principles is an area ripe for future exploration. For instance, it could be used in models of hypertension or fluid retention to further dissect the role of endogenous natriuretic factors. Additionally, given its antioxidant properties, it could be applied in models of oxidative stress-related diseases to explore its therapeutic potential. mdpi.com

Q & A

Basic Research Questions

Q. How can researchers validate Llu-alpha’s performance in controlled experimental settings?

- Methodology : Use standardized benchmarks (e.g., GLUE, SQuAD) to compare this compound against baseline models like BERT . Cross-validate results across multiple datasets (e.g., Natural Questions, TriviaQA) to ensure generalizability .

- Key Metrics : Report F1 scores, accuracy, and task-specific metrics (e.g., exact match for QA tasks). For transparency, include confidence intervals and statistical significance tests .

Q. What are the foundational data requirements for training and fine-tuning this compound?

- Data Curation : Use domain-specific corpora (e.g., scientific texts for academic applications) and ensure balanced representation to avoid bias. Preprocess data with tokenization and masking strategies similar to BERT’s bidirectional training .

- Validation : Split data into training (70%), validation (15%), and testing (15%) sets. Document dataset sources, licensing, and preprocessing steps for reproducibility .

Advanced Research Questions

Q. How to resolve contradictions in this compound’s outputs during hypothesis testing?

- Analytical Framework : Apply qualitative contradiction analysis by:

Identifying conflicting outputs (e.g., divergent answers to semantically similar questions).

Tracing model attention patterns to locate sources of ambiguity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.